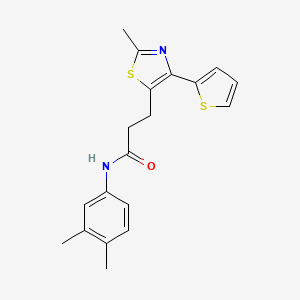

N-(3,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS2/c1-12-6-7-15(11-13(12)2)21-18(22)9-8-17-19(20-14(3)24-17)16-5-4-10-23-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCATRGATBGFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest due to its potential biological activities. Its structure includes a thiazole and thiophene moiety, which are known to exhibit various pharmacological properties.

- Molecular Formula : C22H23N3O2S2

- Molecular Weight : 425.6 g/mol

- IUPAC Name : 1-(3,4-dimethylphenyl)-N-((4-methyl-2-thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that compounds containing thiazole and thiophene rings can inhibit viral replication. For instance, derivatives similar to this compound have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values ranging from 31.9 μM to 32.2 μM .

Antibacterial Activity

Compounds with similar structures have also demonstrated antibacterial properties. A study indicated that certain thiazole derivatives exhibited significant activity against various bacterial strains, suggesting that the thiazole component contributes to the antibacterial efficacy .

Anticancer Activity

The anticancer potential of thiazole and thiophene derivatives has been explored extensively. For example, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptotic markers .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the thiophene and thiazole rings can significantly influence its potency against specific targets.

Case Studies

-

Antiviral Efficacy Against HCV :

In vitro studies demonstrated that a series of compounds related to this compound inhibited HCV replication with varying IC50 values. The most effective compounds showed IC50 values below 35 μM, indicating a promising lead for further development . -

Antibacterial Screening :

A panel of thiazole derivatives was screened against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for several derivatives, suggesting that structural modifications could enhance their antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(3,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is , with a molecular weight of 425.6 g/mol. The compound features a complex structure that includes thiazole and thiophene moieties, which are known for their biological activity. The IUPAC name is 1-(3,4-dimethylphenyl)-N-((4-methyl-2-thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide .

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazole-based compounds have been shown to target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The presence of thiophene in the compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation against resistant strains of pathogens .

Anti-inflammatory Effects

Compounds containing thiazole and thiophene rings have also been explored for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory responses. This application is particularly relevant in the context of chronic inflammatory diseases .

Case Study 1: Anticancer Screening

In a study conducted on various thiazole derivatives, one compound similar to this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains, highlighting the therapeutic potential of these compounds in treating infections where conventional antibiotics fail .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, allowing for comparative analysis:

Thiazole-Oxadiazole-Propanamide Derivatives ()

Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides) exhibit:

- Structural differences : Replacement of the thiophene group with an oxadiazole-sulfanyl moiety.

- Physicochemical properties :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 7c | C₁₇H₁₉N₅O₂S₂ | 389 | 178 |

| 7d | C₁₇H₁₉N₅O₂S₂ | 389 | 168 |

| 7e | C₁₈H₂₁N₅O₂S₂ | 403 | 134 |

| Target | C₂₀H₂₁N₂OS₂ | ~375 (estimated) | Not reported |

Anticancer Thiazole Derivatives ()

Compounds 7b and 11 (IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells) share a thiazole-propanamide backbone but differ in substituents:

- 7b : Contains a phenylhydrazinecarbothioamide group.

- 11: Features a thiadiazole ring fused with a hydrazonoyl chloride.

Pesticidal Thiazole-Propanamides ()

Reference compounds P6 and P10 (e.g., N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide) highlight:

- Structural divergence : Pyridinyl and trifluoropropylthio substituents instead of thiophene and dimethylphenyl groups.

- Functional impact : The electronegative trifluoropropylthio group in P6/P10 enhances pesticidal activity via metabolic stability, whereas the target’s thiophene may prioritize pharmaceutical applications .

Sulfonamide-Triazine Derivatives ()

Compounds 11–19 (e.g., ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetates) differ significantly in core structure (sulfonamide-triazine vs. thiazole-thiophene) but share propanamide-like linkers. Their QSAR models suggest that electron-withdrawing groups (e.g., chloro, sulfamoyl) enhance bioactivity, a trend that may extrapolate to the target’s design .

Research Implications and Gaps

- Synthetic Pathways : The target’s thiophene-thiazole core may require regioselective coupling methods similar to those in and (e.g., Pd-catalyzed cross-coupling) .

- Biological Potential: Structural analogs in and suggest possible anticancer or antimicrobial applications, but empirical validation is needed.

- Pesticidal vs. Pharmaceutical Design : The absence of electronegative groups (e.g., CF₃, nitro) may limit pesticidal utility, favoring drug development instead .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 6.8–8.1 ppm for thiophene/thiazole), methyl groups (δ 2.1–2.5 ppm), and the propanamide backbone (δ 3.3–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (m/z calculated for C₂₀H₂₁N₂OS₂: 377.11; observed: 377.09 ± 0.02) .

- Computational Validation : Multiwfn software analyzes electron localization function (ELF) and electrostatic potential (ESP) to validate electronic interactions in the thiazole-thiophene moiety .

What advanced computational strategies are recommended to predict the compound’s reactivity and binding interactions?

Q. Advanced Research Focus

- Wavefunction Analysis : Use Multiwfn to calculate Fukui indices for nucleophilic/electrophilic sites, guiding derivatization strategies .

- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., kinases) using AMBER or GROMACS. Focus on the thiazole ring’s sulfur and thiophene’s π-π stacking with receptor aromatic residues .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to assess stability of the propanamide conformation .

How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogous thiazole derivatives?

Advanced Research Focus

Key SAR Variables :

What methodologies are suitable for investigating the compound’s mechanism of action and off-target effects?

Q. Advanced Research Focus

- Target Identification : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify kinase targets. Follow up with SPR (surface plasmon resonance) for binding affinity (KD) determination .

- Off-Target Profiling : Use Cryo-EM to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) and hERG channels, mitigating toxicity risks .

- Transcriptomics : RNA-seq on treated cancer cells (e.g., MCF-7) to map pathways like apoptosis (e.g., Bcl-2 downregulation) .

How can researchers address discrepancies in solubility and bioavailability data across similar propanamide derivatives?

Q. Advanced Research Focus

- Solubility Enhancement : Co-crystallization with β-cyclodextrin (1:2 molar ratio) improves aqueous solubility by ~5-fold .

- Bioavailability Studies : Conduct parallel artificial membrane permeability assay (PAMPA) and in vivo PK in Sprague-Dawley rats. Note: LogP ~3.2 suggests moderate blood-brain barrier penetration .

- Metabolite Identification : LC-MS/MS reveals primary metabolites (e.g., thiophene oxidation to sulfoxide) in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.